N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide
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Description
N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H21F3N4O3S and its molecular weight is 490.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Research on the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines explored several reaction products such as pyrimidines, acetoacetamides, and others, demonstrating the chemical versatility and potential for generating diverse compounds from similar structures (Kinoshita et al., 1989).
- Studies on "Biginelli-compounds" investigated various reactions of tetrahydropyrimidine derivatives, leading to the synthesis of novel compounds, highlighting the synthetic utility of pyrimidine derivatives in heterocyclic chemistry (Kappe & Roschger, 1989).
Crystal Structure and Spectroscopic Characterization
- The crystal structure and spectroscopic characterization of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate were elucidated, providing insights into the molecular geometry and electronic structure of similar compounds (Pekparlak et al., 2018).
Antimicrobial and Anti-Inflammatory Activity
- Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the potential of pyrimidine derivatives for therapeutic applications (Rahmouni et al., 2016).
- Synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives were investigated for potential biological activities, including antimicrobial effects, demonstrating the pharmaceutical relevance of structurally related compounds (Akbari et al., 2008).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O3S/c1-13-8-9-15(10-14(13)2)28-20(32)16-11-27-22(30(3)21(16)33)34-12-19(31)29-18-7-5-4-6-17(18)23(24,25)26/h4-11H,12H2,1-3H3,(H,28,32)(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBQCUNTWJAROP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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